Propineb

Vue d'ensemble

Description

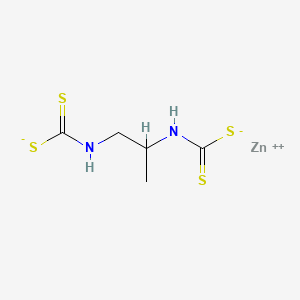

Propineb is a member of the class of dithiocarbamic acids resulting from the formal addition of a molecule of carbon disulfide to each of the nitrogens of propylenediamine . It is functionally related to a propylenediamine and is a conjugate acid of a propylene 1,2-bis (dithiocarbamate) . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti .

Synthesis Analysis

The method for the analysis of this compound involves the evolution of carbon disulfide (CS2), under acidic conditions in the presence of stannous chloride, extraction of the generated CS2 into a layer of isooctane which is then analyzed for CS2 content by GC-MS in SIM mode .Molecular Structure Analysis

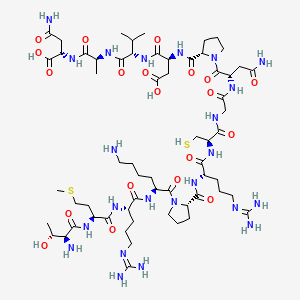

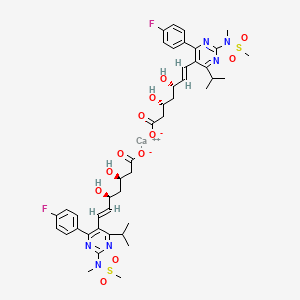

The molecular formula of this compound is C5H10N2S4 . The IUPAC name is 1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid . The InChI is InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) .Chemical Reactions Analysis

A sensitive and specific method for the determination of this compound and its metabolites, propylenethiourea (PTU) and propylenediamine (PDA), using gas chromatography with flame photometric detection (GC-FPD) and LC-MS/MS was developed and validated .Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.4 g/mol . The XLogP3-AA is 1.7 . It has 4 hydrogen bond donor counts .Applications De Recherche Scientifique

Contrôle du mildiou de l'oignon

Le propineb s'est avéré efficace pour contrôler le mildiou de l'oignon en conditions de culture . Des pulvérisations hebdomadaires de this compound ont donné les rendements les plus élevés en 2017 (32,98 t ha −1) et 2018 (20,70 t ha −1) . Ceci souligne son potentiel en tant que fongicide protecteur dans la culture de l'oignon .

Fongicide pour pommes, raisin et tomates

Le this compound est utilisé comme fongicide sur les pommes, le raisin et les tomates . Son application contribue à lutter contre les maladies et à améliorer la santé générale de ces cultures .

Contrôle du mildiou sur la pomme de terre et la tomate

Le this compound est utilisé pour contrôler le mildiou sur la pomme de terre et la tomate . Le mildiou est une maladie courante qui affecte ces cultures, et l'utilisation du this compound aide à atténuer son impact .

Contrôle du mildiou sur le houblon et la vigne

Le this compound est également utilisé pour contrôler le mildiou sur le houblon et la vigne . Le mildiou est une maladie qui peut affecter considérablement le rendement et la qualité de ces cultures .

Contrôle de la tavelure du pommier

La tavelure du pommier est une maladie courante qui affecte les pommiers. Le this compound est utilisé comme fongicide pour contrôler cette maladie .

Contrôle de la moisissure bleue du tabac

La moisissure bleue est une maladie qui affecte les plants de tabac. Le this compound est utilisé pour contrôler cette maladie, contribuant ainsi à maintenir la santé et le rendement des cultures de tabac .

Contrôle de la maladie de Sigatoka des bananiers

La maladie de Sigatoka est une préoccupation majeure pour la culture de la banane. Le this compound est utilisé pour contrôler cette maladie, améliorant ainsi la santé et le rendement des cultures de banane .

Utilisation dans les formulations de pesticides

Le this compound est utilisé dans la formulation de pesticides . Il est déterminé par chromatographie liquide haute performance en phase inverse utilisant la détection UV à 280 nm et l'étalonnage externe .

En conclusion, le this compound est un fongicide polyvalent avec une large gamme d'applications dans la lutte contre diverses maladies affectant différentes cultures. Son mode d'action multi-sites prévient le développement de la résistance dans les champignons , ce qui en fait un outil précieux en agriculture durable.

Mécanisme D'action

Target of Action

Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .

Mode of Action

this compound interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of this compound prevents the development of resistance in the fungi .

Biochemical Pathways

this compound is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .

Pharmacokinetics

In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .

Result of Action

The result of this compound’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound has been tested in field development trials which demonstrated efficacious activity

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function by interacting with various cellular components

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of this compound is still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation

Propriétés

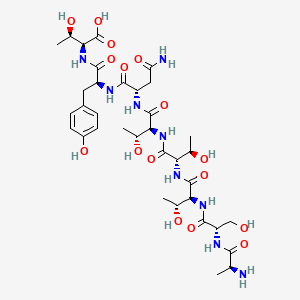

| { "Design of the Synthesis Pathway": "The synthesis pathway of Propineb involves the reaction of 3,5-dimethylthiocarbamoyl chloride with 2,4,5-trichlorophenol in the presence of a base to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate. This intermediate is then reacted with propargyl alcohol in the presence of a base to form Propineb.", "Starting Materials": [ "3,5-dimethylthiocarbamoyl chloride", "2,4,5-trichlorophenol", "propargyl alcohol", "base" ], "Reaction": [ "Step 1: 3,5-dimethylthiocarbamoyl chloride is added to a solution of 2,4,5-trichlorophenol in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate.", "Step 3: Propargyl alcohol is added to the reaction mixture in the presence of a base.", "Step 4: The reaction mixture is stirred at room temperature for several hours to form Propineb.", "Step 5: The product is isolated and purified using standard techniques." ] } | |

Numéro CAS |

12071-83-9 |

Formule moléculaire |

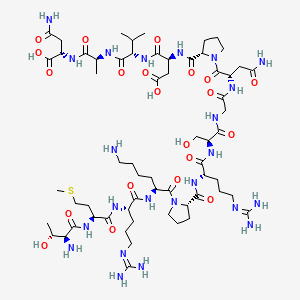

C5H8N2S4Zn |

Poids moléculaire |

289.8 g/mol |

Nom IUPAC |

zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |

Clé InChI |

KKMLIVYBGSAJPM-UHFFFAOYSA-L |

SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

SMILES canonique |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

Apparence |

Solid powder |

Autres numéros CAS |

12071-83-9 |

Description physique |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

9016-72-2 |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |

Pression de vapeur |

0.0000016 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)